3-[[(E)-1-(4-chlorophenyl)ethylideneamino]oxymethyl]benzoic acid
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Overview
Description
Benzoic acid, 3-[[[[1-(4-chlorophenyl)ethylidene]amino]oxy]methyl]- is a complex organic compound with the molecular formula C16H14ClNO3 It is characterized by the presence of a benzoic acid moiety substituted with a 4-chlorophenyl group and an ethylideneaminooxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[[[[1-(4-chlorophenyl)ethylidene]amino]oxy]methyl]- typically involves the following steps:
Formation of the Ethylideneaminooxy Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with hydroxylamine to form the corresponding oxime. This intermediate is then reacted with ethylidene to form the ethylideneaminooxy group.
Coupling with Benzoic Acid: The ethylideneaminooxy intermediate is then coupled with benzoic acid under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[[[[1-(4-chlorophenyl)ethylidene]amino]oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethylideneaminooxy group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 3-[[[[1-(4-chlorophenyl)ethylidene]amino]oxy]methyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[[[[1-(4-chlorophenyl)ethylidene]amino]oxy]methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3-[[[[1-(3,4-dichlorophenyl)ethylidene]amino]oxy]methyl]-: Similar structure but with an additional chlorine atom.
Benzoic acid, 3-[[[[1-(4-fluorophenyl)ethylidene]amino]oxy]methyl]-: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
Benzoic acid, 3-[[[[1-(4-chlorophenyl)ethylidene]amino]oxy]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H14ClNO3 |
---|---|
Molecular Weight |
303.74 g/mol |
IUPAC Name |
3-[[(E)-1-(4-chlorophenyl)ethylideneamino]oxymethyl]benzoic acid |
InChI |
InChI=1S/C16H14ClNO3/c1-11(13-5-7-15(17)8-6-13)18-21-10-12-3-2-4-14(9-12)16(19)20/h2-9H,10H2,1H3,(H,19,20)/b18-11+ |
InChI Key |
QAZWGFGJOJFUGT-WOJGMQOQSA-N |
Isomeric SMILES |
C/C(=N\OCC1=CC(=CC=C1)C(=O)O)/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(=NOCC1=CC(=CC=C1)C(=O)O)C2=CC=C(C=C2)Cl |
solubility |
>45.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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